molecular formula C18H19N3O4 B11289543 7-hydroxy-5-[3-methoxy-4-(prop-2-en-1-yloxy)phenyl]-2-methyl-5,6-dihydropyrido[2,3-d]pyrimidin-4(3H)-one

7-hydroxy-5-[3-methoxy-4-(prop-2-en-1-yloxy)phenyl]-2-methyl-5,6-dihydropyrido[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B11289543
M. Wt: 341.4 g/mol
InChI Key: URCAVGOUMSWAGQ-UHFFFAOYSA-N
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Description

5-[3-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]-2-METHYL-3H,4H,5H,6H,7H,8H-PYRIDO[2,3-D]PYRIMIDINE-4,7-DIONE is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidines This compound is characterized by its unique structure, which includes a methoxyphenyl group and a pyrido[2,3-d]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[3-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]-2-METHYL-3H,4H,5H,6H,7H,8H-PYRIDO[2,3-D]PYRIMIDINE-4,7-DIONE typically involves multi-step organic reactions. One common method involves the condensation of a methoxyphenyl derivative with a pyrido[2,3-d]pyrimidine precursor under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized parameters to ensure consistency and efficiency. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-[3-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]-2-METHYL-3H,4H,5H,6H,7H,8H-PYRIDO[2,3-D]PYRIMIDINE-4,7-DIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as halides, amines, and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

5-[3-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]-2-METHYL-3H,4H,5H,6H,7H,8H-PYRIDO[2,3-D]PYRIMIDINE-4,7-DIONE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 5-[3-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]-2-METHYL-3H,4H,5H,6H,7H,8H-PYRIDO[2,3-D]PYRIMIDINE-4,7-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[3-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]-2-METHYL-3H,4H,5H,6H,7H,8H-PYRIDO[2,3-D]PYRIMIDINE-4,7-DIONE stands out due to its unique combination of functional groups and its potential applications in various fields. Its distinct structure allows for specific interactions with molecular targets, making it a valuable compound for scientific research and industrial applications.

Properties

Molecular Formula

C18H19N3O4

Molecular Weight

341.4 g/mol

IUPAC Name

5-(3-methoxy-4-prop-2-enoxyphenyl)-2-methyl-3,5,6,8-tetrahydropyrido[2,3-d]pyrimidine-4,7-dione

InChI

InChI=1S/C18H19N3O4/c1-4-7-25-13-6-5-11(8-14(13)24-3)12-9-15(22)21-17-16(12)18(23)20-10(2)19-17/h4-6,8,12H,1,7,9H2,2-3H3,(H2,19,20,21,22,23)

InChI Key

URCAVGOUMSWAGQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C(CC(=O)N2)C3=CC(=C(C=C3)OCC=C)OC)C(=O)N1

Origin of Product

United States

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